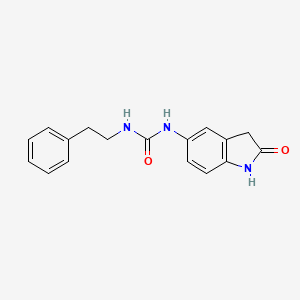

1-(2-Oxoindolin-5-yl)-3-phenethylurea

Descripción

1-(2-Oxoindolin-5-yl)-3-phenethylurea is a synthetic small molecule featuring a urea core linked to a 2-oxoindolin-5-yl moiety and a phenethyl group. Its synthesis involves sequential reactions, including Pd/C-catalyzed hydrogenation and acid-mediated lyophilization, yielding high purity (77–92%) . Analytical data (MS(ESI) m/z: 444.2–465.2) confirm its molecular identity .

Propiedades

IUPAC Name |

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-11-13-10-14(6-7-15(13)20-16)19-17(22)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPSEMZELBSUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 2-oxoindoline with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(2-Oxoindolin-5-yl)-3-phenethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Oxoindolin-5-yl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenethyl or oxindole moiety can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(2-Oxoindolin-5-yl)-3-phenethylurea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of inflammatory pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(2-Oxoindolin-5-yl)-3-phenethylurea with structurally or functionally related 2-oxindole derivatives:

Key Structural and Functional Insights:

Urea vs. Sulfonamide Linkers: The target compound’s urea linker (vs. Sulfonamide derivatives (e.g., FC85) are historically associated with apoptosis induction but may exhibit higher metabolic instability compared to urea-based analogs .

Hydroxamic acid in compound 12 confers HDAC inhibition, a mechanism absent in the target compound, suggesting divergent therapeutic applications .

Synthetic Accessibility :

- The target compound’s synthesis requires hydrogenation and lyophilization, which may complicate scalability compared to simpler urea formations (e.g., compound 18) .

Biological Potency :

- Compound 12’s HDAC inhibitory activity (IC50 < 1 µM) highlights the impact of hydroxamic acid, whereas the target’s naphthyridine group may favor kinase selectivity .

Actividad Biológica

1-(2-Oxoindolin-5-yl)-3-phenethylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-(2-Oxoindolin-5-yl)-3-phenethylurea is characterized by an indole-derived structure that may contribute to its biological properties. The presence of the urea moiety enhances its ability to interact with biological targets.

The biological activity of 1-(2-Oxoindolin-5-yl)-3-phenethylurea is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : The urea group can form hydrogen bonds with active site residues, inhibiting enzyme function.

- Modulation of Signal Transduction Pathways : Interaction with receptors can alter signaling cascades, affecting cellular responses.

Biological Activities

Research has indicated that 1-(2-Oxoindolin-5-yl)-3-phenethylurea exhibits several biological activities:

- Anticancer Activity : Several studies have reported its potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo models.

- Antimicrobial Properties : Preliminary studies suggest that it may possess activity against certain bacterial strains.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines showed that treatment with 1-(2-Oxoindolin-5-yl)-3-phenethylurea resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase activity and PARP cleavage.

Case Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Research Findings

Recent research findings highlight the diverse biological activities of 1-(2-Oxoindolin-5-yl)-3-phenethylurea:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Oxoindolin-5-yl)-3-phenethylurea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 5-amino-2-oxindole with phenethyl isocyanate. Key steps include:

- Dissolving 5-amino-2-oxindole in a DCM/MeOH (9:1) mixture under inert atmosphere.

- Slow addition of phenethyl isocyanate at 10°C, followed by stirring at room temperature for 4–6 hours.

- Purification via recrystallization or chromatography. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio) and solvent polarity .

- Critical Factors : Moisture sensitivity of isocyanates necessitates anhydrous conditions. Elevated temperatures may lead to urea bond hydrolysis.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm urea linkage (δ ~8.5 ppm for NH protons) and oxindole core (δ ~10.2 ppm for indole NH).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 312.1342).

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Assays :

- Enzyme Inhibition : Test against kinases (e.g., PDK1/Akt pathway) using fluorescence-based ATPase assays. IC values are derived from dose-response curves .

- Cellular Viability : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) at 1–100 μM concentrations over 48 hours.

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Substituent Variation : Modify the phenethyl group (e.g., electron-withdrawing Cl or F substituents) to alter lipophilicity (logP) and hydrogen-bonding capacity.

- Bioisosteric Replacement : Replace the oxindole core with pyrrolidinone or benzimidazole analogs to assess binding affinity changes .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites (e.g., Akt kinase’s ATP-binding pocket) .

Q. What mechanistic insights explain contradictory data in enzymatic vs. cellular assays?

- Analysis :

- Membrane Permeability : Poor cellular uptake (e.g., PAMPA assay logPe < −5) may explain low activity despite strong in vitro enzyme inhibition.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation (e.g., t < 30 min indicates rapid metabolism) .

- Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase interactions .

Q. How can crystallographic data resolve ambiguities in binding modes observed in molecular docking?

- Protocol :

- Co-crystallize the compound with target proteins (e.g., Akt1) using hanging-drop vapor diffusion.

- Refine datasets (resolution ≤ 2.0 Å) with SHELXL to visualize electron density maps.

- Validate hydrogen bonds (e.g., urea carbonyl with Lys268) and hydrophobic contacts (phenethyl group with Phe161) .

Q. What strategies mitigate synthetic impurities affecting reproducibility in biological assays?

- Solutions :

- HPLC Purification : Use C18 columns (ACN/water gradient) to isolate ≥95% pure product.

- Stability Testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) conditions.

- Batch Analysis : Compare NMR and LC-MS profiles across synthesis batches to identify consistent impurities (e.g., hydrolyzed urea derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.